(R)-Azepan-3-amine (R)-Azepan-3-amine
Brand Name: Vulcanchem
CAS No.: 124932-43-0
VCID: VC0193693
InChI: InChI=1S/C6H14N2/c7-6-3-1-2-4-8-5-6/h6,8H,1-5,7H2/t6-/m1/s1
SMILES: C1CCNCC(C1)N
Molecular Formula: C6H14N2
Molecular Weight: 114.19 g/mol

(R)-Azepan-3-amine

CAS No.: 124932-43-0

VCID: VC0193693

Molecular Formula: C6H14N2

Molecular Weight: 114.19 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

(R)-Azepan-3-amine - 124932-43-0

Description

(R)-Azepan-3-amine, also known as 3-aminohexahydroazepine, is a chiral amine featuring a six-membered ring structure containing nitrogen atoms at the third position. Its molecular formula is C6H14N2, and it has a molar mass of 114.19 g/mol. The compound is of interest in medicinal chemistry due to its biological activities and potential applications in pharmaceuticals and organic synthesis. (R)-Azepan-3-amine can cause skin and serious eye irritation .

This compound has several applications across various fields, including its use as an intermediate in synthesizing pharmaceutical products . For instance, it can react with other compounds to form more complex molecules with potential medicinal properties . Interaction studies often focus on its binding affinity with various receptors and enzymes, making it valuable in drug development. Several methods exist for synthesizing (R)-Azepan-3-amine, and researchers continue to explore and refine these approaches to optimize yield and purity.

Other compounds with structural similarities and related applications include azepines and their derivatives, which also find use in synthesizing various pharmaceuticals. Like (R)-Azepan-3-amine, these compounds often serve as building blocks in creating more complex molecules tailored for specific biological activities. Research into these compounds contributes to advancements in medicinal chemistry and drug discovery.

CAS No. 124932-43-0
Product Name (R)-Azepan-3-amine
Molecular Formula C6H14N2
Molecular Weight 114.19 g/mol
IUPAC Name (3R)-azepan-3-amine
Standard InChI InChI=1S/C6H14N2/c7-6-3-1-2-4-8-5-6/h6,8H,1-5,7H2/t6-/m1/s1
Standard InChIKey WJUBYASTGWKFHK-ZCFIWIBFSA-N
SMILES C1CCNCC(C1)N
Canonical SMILES C1CCNCC(C1)N
Purity > 95%
Synonyms (R)-3-Amino-hexahydroazepine; (R)-Azepan-3-amine; (R)-Hexahydro-1H-azepin-3-amine; (R)-3-Amino-Hexahydro-1H-Azepin; 1H-Azepin-3-amine, hexahydro-, (3R)-
PubChem Compound 7145034
Last Modified Aug 15 2023

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